molecular formula C25H31NO6 B12410745 Deflazacort-D5

Deflazacort-D5

Cat. No.: B12410745
M. Wt: 446.5 g/mol
InChI Key: FBHSPRKOSMHSIF-NNXZVGBDSA-N
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Chemical Reactions Analysis

Deflazacort undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include methanol, hydrogen peroxide, and sodium borohydride . The major products formed from these reactions include various metabolites that are studied for their pharmacological effects .

Scientific Research Applications

Pharmacokinetic Studies

Deflazacort-D5 is widely utilized in pharmacokinetic studies due to its isotopic labeling, which enhances the understanding of drug behavior in biological systems. It serves as a tracer to study the metabolic pathways of deflazacort, allowing for detailed tracking of absorption, distribution, metabolism, and excretion without altering the biological activity of the drug. This capability is crucial for:

  • Understanding Drug Metabolism : Researchers can analyze how deflazacort is metabolized in various tissues, providing insights into its efficacy and safety profiles.
  • Evaluating Drug Interactions : The compound is employed to study interactions with other drugs and biological molecules, predicting potential adverse effects in combination therapies.

Clinical Research Applications

This compound has significant implications in clinical research, particularly concerning Duchenne Muscular Dystrophy (DMD). Here are some key findings from recent studies:

Case Study: Efficacy in Duchenne Muscular Dystrophy

  • Study Design : A multicenter, double-blind, randomized controlled trial involving 196 boys aged 5-15 years compared deflazacort with prednisone and placebo over a 52-week period.
  • Results : Deflazacort-treated patients showed significantly lower functional decline compared to those treated with prednisone. Specifically:
    • Walking Distance : An average improvement of 28.3 meters on the 6-minute walk test was observed in deflazacort-treated patients compared to those on prednisone.
    • Muscle Strength : Significant improvements were noted in muscle strength measurements, indicating enhanced functional abilities over time .
Treatment GroupChange in 6-Minute Walk Distance (meters)Weight Gain (%)Functional Decline
Deflazacort+28.3Less than PrednisoneLower
Prednisone-Higher than DeflazacortHigher
Placebo---

Industrial Applications

In addition to its clinical applications, this compound is also employed in the pharmaceutical industry for:

  • Development of New Therapies : Researchers are exploring glucocorticoid-based therapies using this compound as a model.
  • Formulation Studies : Enhancing drug formulations by studying the pharmacokinetics and dynamics of corticosteroids.

Biological Activity

Deflazacort-D5 is a deuterium-labeled derivative of deflazacort, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly relevant in the treatment of conditions such as Duchenne muscular dystrophy (DMD), where it has been shown to provide therapeutic benefits while minimizing certain side effects associated with traditional corticosteroids.

Overview of this compound

Deflazacort itself is an inactive prodrug that is rapidly converted into its active metabolite, which exerts its biological effects primarily through glucocorticoid receptor activation. The deuterium labeling in this compound enhances its metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects compared to its non-labeled counterpart.

This compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Activity : The compound suppresses immune responses, making it beneficial in autoimmune conditions.
  • Muscle Preservation : In models of DMD, this compound has been shown to preserve muscle function and strength by reducing muscle inflammation and promoting autophagy .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Potent Glucocorticoid Activity : Demonstrated through various in vitro and in vivo studies.
  • Reduced Side Effects : Compared to traditional corticosteroids, this compound has a lower incidence of weight gain, growth retardation, and psychological effects like depression .

Case Studies and Clinical Trials

  • Duchenne Muscular Dystrophy (DMD) :
    • In a study comparing Deflazacort with other corticosteroids like prednisone, it was found that Deflazacort resulted in less adverse effects on bone density and cognitive function while maintaining similar efficacy in muscle strength preservation .
    • A randomized controlled trial indicated that patients treated with Deflazacort experienced fewer psychological side effects compared to those treated with prednisone .
  • Gut Microbiota Influence :
    • Research has indicated that treatment with Deflazacort can alter gut microbiota composition in mdx mice (a model for DMD), potentially contributing to its therapeutic effects. The treatment restored levels of beneficial short-chain fatty acids (SCFAs) associated with anti-inflammatory responses .

Data Table: Comparative Biological Activities

Activity TypeThis compoundPrednisoneVamorolone
Anti-inflammatoryHighHighModerate
ImmunosuppressiveHighHighLow
Muscle Strength PreservationHighModerateHigh
Psychological Side EffectsLowModerateHigh
Bone Density ImpactMinimalSignificantModerate

Properties

Molecular Formula

C25H31NO6

Molecular Weight

446.5 g/mol

IUPAC Name

[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D3,12D2

InChI Key

FBHSPRKOSMHSIF-NNXZVGBDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C

Origin of Product

United States

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